molecular formula C23H28BrN3O3 B1676930 2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione hydrobromide CAS No. 115388-32-4

2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione hydrobromide

Cat. No. B1676930
M. Wt: 474.4 g/mol
InChI Key: AXRUEPFPTQYHQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of arylpiperazine derivatives has been achieved using commercial chemicals purchased from Sigma-Aldrich Chemical Co., Fisher Scientific Inc., or Lancaster .


Molecular Structure Analysis

The crystal structures of cis and trans isomers of 2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]but-2-enyl}isoindoline-1,3-diones, including their hydrochloride salts, have been analyzed . These studies provide insights into the conformations of arylpiperazine derivatives, highlighting the significance of hydrogen bond patterns in determining molecular stability and interactions.


Chemical Reactions Analysis

The compound has shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and analgesic activities. It has been used to study the mechanism of action of various drugs and biological agents, as well as to investigate the biochemical and physiological effects of certain compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound MMP (5) was isolated from the residue by silica gel column chromatography using 5% methanol in chloroform to afford 75% yield (210 mg). 1 H NMR (CDCl 3) δ: 7.37 (s, 1H), 6.95 (m, 4H), 4.03 (t, 2H), 3.85 (s, 3H), 3.33 (s, 3H), 3.08 (brs, 4H), 2.64 (brs, 4H), 2.44 (t, 2H), 1.77 (m, 2H), 1.59 (m, 2H); HRMS (EI) calculated for C 19 H 28 O 3 N 5: 374.2192; Found 374.2181 .

Scientific Research Applications

Molecular Structure and Interactions

The compound has been investigated for its molecular structure, demonstrating the importance of its conformation in both neutral and protonated forms. The research shows that arylpiperazine derivatives maintain a generally extended conformation, which influences their supramolecular synthons formation. The study of hydrogen bonds within these structures reveals significant patterns, particularly in how these compounds form dimers and interact through inter-ionic salt bridges in their hydrochloride forms. These findings are crucial for understanding the compound's chemical behavior and potential applications in drug design (Karolak-Wojciechowska et al., 2010).

Fluorescent Ligands for Receptor Visualization

The compound's derivatives have been synthesized to serve as environment-sensitive fluorescent ligands, particularly targeting human 5-HT1A receptors. These derivatives exhibit a range of receptor affinities and possess distinct fluorescence properties, enabling the visualization of 5-HT1A receptors in cellular models. This application is pivotal for biomedical research, facilitating the study of receptor distribution and function within biological systems (Lacivita et al., 2009).

Luminescent Properties and Photo-induced Electron Transfer

Further research into the compound's analogs has revealed their luminescent properties and the potential for photo-induced electron transfer (PET) processes. These studies are instrumental in developing new fluorescent probes for biological and chemical sensing, leveraging the unique electron transfer capabilities of these compounds to create sensitive and selective detection methods (Gan et al., 2003).

Antimycobacterial and Cytotoxic Evaluation

The compound has also been evaluated for its antimycobacterial activities, with specific derivatives showing promising results against Mycobacterium tuberculosis. This research indicates potential therapeutic applications, especially in developing new treatments for tuberculosis that are both effective and non-cytotoxic (Rani et al., 2019).

Potential Atypical Antipsychotic Properties

Investigations into the compound's analogs have suggested potential atypical antipsychotic properties, showing high affinity for various receptors implicated in psychosis. These findings could pave the way for the development of new antipsychotic medications with improved efficacy and side effect profiles (Ishibashi et al., 1996).

properties

IUPAC Name

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3.BrH/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28;/h2-5,8-11H,6-7,12-17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRUEPFPTQYHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042588
Record name 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
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Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>71.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione hydrobromide

CAS RN

115338-32-4
Record name 2-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-1H-isoindole-1,3(2H)-dione hydrobromide (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
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Record name 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115338-32-4
Source European Chemicals Agency (ECHA)
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Record name NAN-190 HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Kowalski, J Jaskowska - Arch. Pharm. Chem, 2012 - academia.edu
Aripiprazole (7-{4-[4-(2, 3-dichlorophenyl) piperazin-1-yl] butoxy}-3, 4-dihydro-1H-quinolin-2-one 1a and buspirone (8-{4-[4-(2-pyrimidinyl)-1-piperazinyl] butyl}-8-azaspiro [4.5] decane-…
Number of citations: 15 www.academia.edu

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